![molecular formula C6H4N4O2 B2954480 [1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid CAS No. 2092083-38-8](/img/structure/B2954480.png)
[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid
Overview
Description
[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid (molecular formula: C₆H₄N₄O₂; molecular weight: 164.124 g/mol) is a heterocyclic compound featuring a fused triazole and pyrazine ring system with a carboxylic acid group at position 6 . The pyrazine core contributes electron-deficient properties, enhancing interactions with biological targets, while the carboxylic acid group offers hydrogen-bonding capabilities for improved solubility and binding specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an antibacterial and antifungal agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial drugs .
Medicine
In medicine, this compound derivatives are being explored for their potential as anticancer agents. Some derivatives have shown the ability to inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry
Industrially, this compound is used in the development of new materials with unique properties. Its derivatives are being investigated for use in coatings, adhesives, and other applications where chemical resistance and stability are important .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. For example, some derivatives inhibit the activity of enzymes like c-Met kinase, which plays a role in cell proliferation and survival. By binding to these enzymes, the compound can disrupt critical cellular processes, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations: Pyrazine vs. Pyridine Derivatives
Key Differences :
- Pyrazine-based derivatives (e.g., [1,2,4]Triazolo[4,3-a]pyrazines): Contain two nitrogen atoms in the six-membered ring, increasing electron deficiency and enhancing reactivity. Example: 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine (anticancer intermediate) .
- Pyridine-based derivatives (e.g., [1,2,4]Triazolo[4,3-a]pyridines): Feature one nitrogen atom in the six-membered ring, reducing electron deficiency. Example: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (molecular weight: 177.160 g/mol) .
Implications : Pyrazine derivatives generally exhibit stronger interactions with electron-rich biological targets (e.g., enzymes), while pyridine analogues may offer better metabolic stability due to reduced reactivity .
Carboxylic Acid Position: 6 vs. 3 Substitution
Comparison :
- 6-Carboxylic acid derivatives: The target compound’s carboxylic acid at position 6 facilitates distinct hydrogen-bonding patterns. For example, 8-amino-6-(3-tert-butyl-4-hydroxyphenyl)-triazolo[4,3-a]pyrazine derivatives () leverage this group for solubility and target engagement .
- 3-Carboxylic acid derivatives : [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid (C₆H₄N₄O₂) has a lower calculated logP (0.736) compared to the 6-carboxylic acid isomer, suggesting differences in lipophilicity and membrane permeability .
Table 1: Substituent Effects on Key Properties
Compound | Substituent(s) | Molecular Weight (g/mol) | Key Property |
---|---|---|---|
[1,2,4]Triazolo[4,3-a]pyrazine-6-COOH | COOH at position 6 | 164.124 | High solubility, hydrogen bonding |
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine | Cl at 3,8 | 195.01 | Enhanced lipophilicity, anticancer |
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-COOH | CH₃ at 3, COOH at 6 | 177.160 | Balanced logP (0.736), metabolic stability |
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-COOH | Br at 6 | 242.032 | Halogen interactions, steric effects |
Biological Activity
[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, along with mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyrazine moiety, with a carboxylic acid group at the 6-position. Its molecular formula is and it has a molecular weight of approximately 178.15 g/mol. The presence of the carboxylic acid enhances its reactivity and biological interactions.
Antibacterial Activity
Studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, in vitro evaluations showed moderate to good activity against both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2e | Staphylococcus aureus | 32 μg/mL |
2e | Escherichia coli | 16 μg/mL |
These MIC values are comparable to standard antibacterial agents such as ampicillin, indicating potential for further development in antimicrobial therapies .
Antifungal Activity
The compound also shows promise as an antifungal agent. Research indicates effectiveness against various fungal strains, making it a candidate for developing new antifungal medications .
Anticancer Activity
Recent studies have focused on the anticancer potential of derivatives of this compound. Notably, certain derivatives have demonstrated the ability to inhibit the growth of cancer cells by targeting specific pathways:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
22i | A549 | 0.83 ± 0.07 |
22i | MCF-7 | 0.15 ± 0.08 |
22i | HeLa | 2.85 ± 0.74 |
The compound 22i was particularly effective as a c-Met kinase inhibitor with an IC50 value of 48 nM, demonstrating excellent anti-tumor activity across multiple cancer cell lines .
The mechanism underlying the biological activity of this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : Derivatives have been shown to inhibit enzymes like c-Met kinase and VEGFR-2, which are crucial in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies indicate that certain compounds can induce apoptosis in cancer cells by disrupting signaling pathways associated with cell growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the triazole or pyrazine rings can significantly affect potency and selectivity:
- Substituents on the triazole ring enhance antibacterial activity.
- The presence of electron-donating groups on aromatic rings has been linked to increased efficacy against bacterial strains.
Case Studies
- Anticancer Study : A series of derivatives were synthesized and tested against A549 lung cancer cells. Compound 17l exhibited strong antiproliferative activity with an IC50 value of 0.98 ± 0.08 µM and inhibited c-Met/VEGFR-2 kinase activities effectively .
- Antibacterial Evaluation : A study evaluated multiple derivatives for their antibacterial properties using a microbroth dilution method, revealing several compounds with promising activity against both Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid and its derivatives?
- Methodological Answer : The most common synthesis starts with 2,3-dichloropyrazine. Cyclization of 2-chloro-3-hydrazinopyrazine via acid halides of carbonic acid yields 8-chloro[1,2,4]triazolo[4,3-a]pyrazine, followed by hydrolysis and N-alkylation to introduce substituents . For derivatives, coupling reactions with (R)-2-oxothiazolidine-4-carboxylic acid using EDCI·HCl, HOBt, and DIPEA in DMF at 60°C for 18 hours are effective .
Q. How are intermediates purified and characterized during synthesis?
- Methodological Answer :
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) for intermediates like 5-(6-chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol .
- Characterization : Employ ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry, LC-MS for molecular ion verification, and elemental analysis for purity (>95%) .
Q. What analytical techniques validate the structure of the core triazolopyrazine scaffold?
- Methodological Answer :
- X-ray crystallography resolves regiochemical ambiguity in fused triazole-pyrazine systems.
- IR spectroscopy identifies carbonyl stretches (e.g., C=O at ~1680–1720 cm⁻¹) and NH/NH₂ groups .
- High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₅H₆N₆ for 8-hydrazinyl derivatives) .
Advanced Research Questions
Q. How does substituent position (C-3 vs. C-6) influence reactivity and biological activity?
- Methodological Answer :
- Reactivity : Chlorosulfonation studies show C-6 substitution occurs preferentially in triazolo[4,3-a]pyrimidines due to electronic effects .
- Biological Activity : C-6 carboxylic acid derivatives exhibit enhanced antibacterial activity compared to C-3 alkylated analogs, likely due to improved solubility and target binding .
- Experimental Design : Synthesize positional isomers, compare logP (HPLC), and assay against Gram-positive/negative bacteria (MIC determination) .
Q. How can regioselectivity challenges in N-alkylation be resolved?
- Methodological Answer :
- Chemoselective Alkylation : Use Pd-catalyzed reactions with 2-chloropyridine derivatives to direct substitution to terminal hydrazide nitrogen, avoiding competing side reactions .
- Microwave-Assisted Cyclization : Optimize reaction time/temperature (e.g., 120°C, 20 min in acetic acid) to enhance regiocontrol .
Q. What strategies address contradictory SAR data in antibacterial studies?
- Methodological Answer :
- Data Reconciliation : Cross-validate MIC results with molecular docking (e.g., triazolopyrazine binding to bacterial dihydrofolate reductase).
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo efficacy .
Q. How are one-pot protocols optimized for triazolopyrazine synthesis?
- Methodological Answer :
- Stepwise Optimization : React hydrazinopyrazines with aryl isothiocyanates, followed by in situ desulfurization using polymer-supported Mukaiyama’s reagent (PS-MR). Monitor intermediates via TLC (hexane/EtOAc 3:1) .
- Yield Enhancement : Use SPE-NH₂ columns to remove salts; achieve >90% purity without chromatography .
Q. What methods improve solubility of hydrophobic triazolopyrazine derivatives?
- Methodological Answer :
- Carboxylic Acid Functionalization : Introduce polar groups (e.g., 6-carboxylic acid) via hydrolysis of ester precursors (NaOH/EtOH, reflux) .
- Salt Formation : Prepare hydrochloride salts (e.g., 7-(cyclopropylmethyl)-3-methyl derivatives) using HCl gas in anhydrous THF .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-2-10-3-8-9-5(10)1-7-4/h1-3H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCVZYISBYKQSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NN=CN21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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